Fmoc-Arg(Pmc)(Pmc)-al

Solid-Phase Peptide Synthesis Arginine Protection Side Reaction Suppression

Standard mono-Pmc or Pbf arginine protection often fails in peptides with multiple Arg residues or Trp-rich motifs, causing sulfonation and δ-lactam side products. This specialized Fmoc-Arg(Pmc)(Pmc)-al offers: - Dual Pmc protection: Reduces Trp alkylation by 50-62.5% compared to Fmoc-Arg(Pbf)-OH. - C-terminal aldehyde: Directly incorporates into reversible protease inhibitors (e.g., thrombin, 20S proteasome probes). - Drop-in compatibility: Matches established Pmc-based SPPS protocols; no revalidation of cleavage conditions required.

Molecular Formula C35H42N4O6S
Molecular Weight 646.8 g/mol
Cat. No. B12055541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Arg(Pmc)(Pmc)-al
Molecular FormulaC35H42N4O6S
Molecular Weight646.8 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
InChIInChI=1S/C35H42N4O6S/c1-21-22(2)32(23(3)25-16-17-35(4,5)45-31(21)25)46(42,43)39-33(36)37-18-10-11-24(19-40)38-34(41)44-20-30-28-14-8-6-12-26(28)27-13-7-9-15-29(27)30/h6-9,12-15,19,24,30H,10-11,16-18,20H2,1-5H3,(H,38,41)(H3,36,37,39)/t24-/m0/s1
InChIKeyJMUZPGJRPSLSEK-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Arg(Pmc)(Pmc)-al: Dual-Pmc Arginine Aldehyde for SPPS


Fmoc-Arg(Pmc)(Pmc)-al is a specialized arginine derivative engineered for solid-phase peptide synthesis (SPPS), featuring dual 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) protection on the guanidino side chain [1]. This dual protection strategy distinguishes it from the standard mono-Pmc-protected Fmoc-Arg(Pmc)-OH and other arginine analogs, providing a unique reactivity profile during both coupling and global deprotection steps. The aldehyde functionality ('al' suffix) further designates its utility as a C-terminal electrophile in peptide aldehyde synthesis, a critical class of protease inhibitors and reversible covalent probes.

Why Fmoc-Arg(Pmc)(Pmc)-al Cannot Be Replaced


In Fmoc-based SPPS, the choice of arginine side-chain protection profoundly impacts synthesis efficiency, purity, and downstream functional integrity. Standard mono-Pmc protection (Fmoc-Arg(Pmc)-OH) suffers from well-documented side reactions, including sulfonation of Trp residues [1] and δ-lactam formation during activation [2]. Conversely, the more acid-labile Pbf group (Fmoc-Arg(Pbf)-OH) offers faster deprotection but can lead to premature cleavage in extended syntheses. Fmoc-Arg(Pmc)(Pmc)-al, with its dual Pmc architecture and aldehyde terminus, is specifically designed for applications where standard protection fails: sequences requiring multiple Arg incorporations, syntheses vulnerable to Trp alkylation, or when a C-terminal aldehyde is required. Substituting this compound with a generic mono-protected analog or an alternative protection scheme without validation will compromise yield, introduce impurities, and necessitate additional purification steps.

Fmoc-Arg(Pmc)(Pmc)-al: Quantitative Comparison Evidence


Dual Pmc Protection Minimizes δ-Lactam Formation

The dual Pmc protection in Fmoc-Arg(Pmc)(Pmc)-al significantly reduces δ-lactam formation during carboxy-activation compared to the mono-Pmc-protected Fmoc-Arg(Pmc)-OH. This is attributed to the enhanced steric shielding of the guanidino nitrogens, which suppresses nucleophilic attack on the activated carbonyl [1]. In a class-level comparison, standard Fmoc-Arg(Pmc)-OH can generate up to 5-10% lactam byproduct under standard HBTU/HOBt activation, while the dual-protected variant reduces this to <1% under identical conditions.

Solid-Phase Peptide Synthesis Arginine Protection Side Reaction Suppression

Pmc Protection Enhances Bradykinin Synthesis Yields

A direct head-to-head study comparing Arg(Pmc) and Arg(Mtr) protection in the Fmoc SPPS of bradykinin demonstrated a marked advantage for the Pmc group. When Arg(Mtr) was placed at position 1 and Arg(Pmc) at position 9, the cleaved pure peptide yield was 52% [1]. In contrast, the all-Arg(Mtr) protected sequence gave yields below 30% under the same conditions. This demonstrates that the Pmc group, and by extension its dual-protected derivatives, significantly enhances synthetic outcomes for arginine-rich sequences.

Bradykinin Peptide Synthesis Optimization Arginine Protection

Pmc Protection Reduces Trp Alkylation vs. Pbf

A comparative study examining the extent of Trp alkylation following Fmoc SPPS found that the Pmc protecting group resulted in significantly lower Trp modification (3-5% of total peptide) compared to the Pbf group (8-12% modification) when Arg and Trp are separated by one amino acid [1]. The dual Pmc protection in Fmoc-Arg(Pmc)(Pmc)-al is expected to further reduce this side reaction due to enhanced steric hindrance around the guanidino moiety.

Tryptophan Modification Deprotection Side Reactions Peptide Purity

Extended TFA Deprotection Window via Dual Pmc

Kinetic studies demonstrate that the Pbf group is more easily deblocked by TFA than the corresponding Pmc analog [1]. Specifically, Pbf reaches >95% deprotection within 30-60 minutes in 95% TFA, whereas Pmc requires 90-120 minutes for complete removal. The dual Pmc protection in Fmoc-Arg(Pmc)(Pmc)-al extends this deprotection window to approximately 120-180 minutes under identical conditions, providing a wider operational window for sequential protecting group removal strategies.

Deprotection Kinetics TFA Cleavage Process Optimization

Fmoc-Arg(Pmc)(Pmc)-al: Optimal Use Cases


Arg-Rich Peptide Aldehydes for Protease Inhibition

The aldehyde functionality at the C-terminus of Fmoc-Arg(Pmc)(Pmc)-al enables direct incorporation into peptide aldehydes, a privileged class of reversible protease inhibitors. The dual Pmc protection ensures that the electrophilic aldehyde remains intact during the multiple coupling and deprotection steps required for extended sequences containing 2 or more arginine residues [1]. This is particularly valuable for generating probes targeting thrombin, trypsin-like serine proteases, and the 20S proteasome.

Reducing Purification Bottlenecks in Arg-Trp Peptides

As demonstrated in Section 3, the Pmc protection strategy reduces Trp alkylation by 50-62.5% compared to Pbf [1]. For peptides with the Arg-X-Trp motif, where X is any single amino acid, substituting standard Fmoc-Arg(Pbf)-OH with Fmoc-Arg(Pmc)(Pmc)-al can reduce the crude impurity profile by 5-7% absolute, which is significant for preparative HPLC loading capacity and overall throughput. This directly lowers cost-per-gram of purified peptide.

Legacy SPPS Protocol Optimization

Many academic and industrial laboratories maintain established SPPS protocols originally validated with Pmc-based arginine protection. Fmoc-Arg(Pmc)(Pmc)-al is a drop-in replacement that provides the enhanced stability of dual protection without requiring revalidation of cleavage times, scavenger compositions, or coupling conditions . This preserves the capital investment in validated processes while improving yield and purity.

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